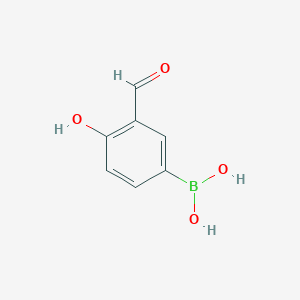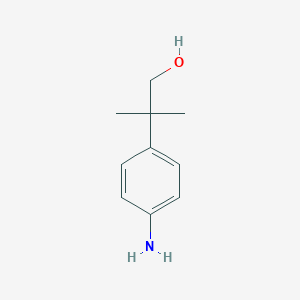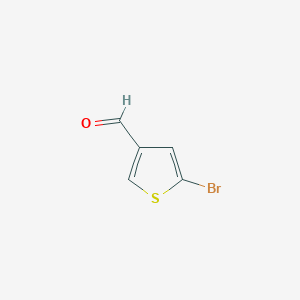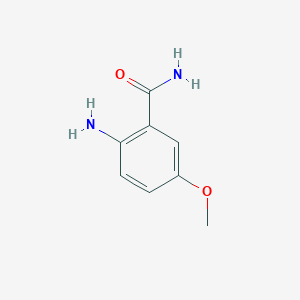
3-(4-甲氧基苯基)-1H-吡唑-4-甲醛
描述
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
科学研究应用
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been shown to inhibit the activation of signal transducer and activator of transcription 3 (stat3), suggesting anti-inflammatory properties . This inhibition could result from the compound’s interaction with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
For instance, MMPP has been found to inhibit the STAT3 pathway, which plays a key role in inflammatory responses .
Pharmacokinetics
For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives revealed strong electronic characteristics and met the ADMET and drug-likeness requirements .
Result of Action
For example, MMPP has demonstrated potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the stability and efficacy of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high throughput and cost-effectiveness. The purification of the final product typically involves recrystallization or chromatographic techniques to ensure the desired quality and purity.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-(4-Methoxyphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
相似化合物的比较
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: Both compounds contain a 4-methoxyphenyl group, but the indole derivative has a different heterocyclic core, which may result in different biological activities and chemical reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, the imidazole compound has a different heterocyclic core, which can influence its properties and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains additional methoxy groups and a triazole ring, which can further diversify its chemical and biological properties.
Conclusion
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool in research and development.
属性
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGFCPKXTULQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353207 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199682-73-0 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the synthesis of thiazolidinone, thiazole, and thiazoline derivatives incorporating a pyrazole ring. Could 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde be employed as a starting material for similar syntheses? What advantages might the methoxyphenyl group introduce to the final compounds' properties?
A1: It's plausible that 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor for synthesizing analogous thiazolidinone, thiazole, and thiazoline derivatives. The presence of the aldehyde group makes it a suitable electrophile for various reactions, including those with nucleophilic nitrogen and sulfur atoms commonly involved in forming these heterocycles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)


![4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine](/img/structure/B112168.png)
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)





